Product packaging for S-tert-Butyl-L-cysteine hydrochloride(Cat. No.:)

S-tert-Butyl-L-cysteine hydrochloride

Cat. No.: B8816593
M. Wt: 213.73 g/mol
InChI Key: MHBMYFJKEBCMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Cysteine Analogue Research

Cysteine, a sulfur-containing amino acid, plays a crucial role in numerous biological processes. nih.gov Its thiol (-SH) side chain is highly reactive and participates in catalysis, metal coordination, and the formation of disulfide bonds that are critical for the structural integrity and function of many proteins. nih.govrsc.org Given the significance of cysteine, the study of its analogues is an active area of research. These analogues are molecules that are structurally similar to cysteine but possess modifications to their side chain, amino group, or carboxyl group. ashpublications.org

Research into cysteine analogues is driven by the need to understand and modulate cysteine-dependent biological pathways. For instance, studies have investigated how various analogues can affect the metabolism of leukocytes, where L-cysteine and its oxidized dimer, L-cystine, are important. ashpublications.org It has been found that a highly specific structural and spatial configuration is required for an analogue to effectively interact with cellular transport systems for cysteine and cystine. ashpublications.org Furthermore, novel cystine analogues have been assessed for their potential to mitigate oxidative stress and improve the quality of recombinant proteins in cell culture media, which is a significant concern in biopharmaceutical production. nih.gov The development of these analogues, such as N-acetyl-cysteine and S-sulfocysteine, aims to find alternatives to L-cysteine that are more stable and less prone to causing product microheterogeneity. nih.gov This research highlights the broader effort to create tools that can probe or control specific biological functions related to cysteine.

Significance of S-tert-Butyl-L-cysteine Hydrochloride as a Chemical Probe and Building Block in Biochemical Sciences

This compound holds particular significance in the biochemical sciences due to the properties conferred by its S-tert-butyl group. This bulky group serves as an effective protecting group for the thiol side chain of cysteine during complex chemical syntheses, most notably in solid-phase peptide synthesis (SPPS). smolecule.comrsc.org

In peptide synthesis, it is essential to prevent the highly reactive thiol group of cysteine from participating in unwanted side reactions. smolecule.com The tert-butyl (tBu) group is exceptionally stable under the basic conditions used in the popular Fmoc/tBu synthesis strategy and is resistant to premature cleavage by trifluoroacetic acid (TFA). smolecule.compeptide.com This stability allows for the precise, stepwise assembly of peptide chains. smolecule.com Once the peptide is fully synthesized, the tBu group can be removed to reveal the free thiol, which can then participate in forming disulfide bridges or other modifications. smolecule.com However, removal of the tBu group from cysteine can be more difficult compared to its removal from other amino acids and may require specific cleavage cocktails or reagents like mercury (II) acetate. sigmaaldrich.comresearchgate.net

Beyond its role as a protected building block, this compound is also used as a chemical probe to investigate protein structure and function. smolecule.com By incorporating this modified amino acid into a protein, researchers can study the impact of sterically hindering the thiol group on processes like protein folding and assembly. smolecule.com The bulky tert-butyl group can alter protein-protein interactions and influence folding pathways. smolecule.com The ability to selectively deprotect the cysteine at a chosen moment allows for controlled studies of the role of specific thiol groups in protein dynamics and function. smolecule.com

Application AreaResearch Findings and Significance
Peptide Synthesis The S-tert-butyl group is a widely used protecting group for the cysteine thiol in Fmoc-based solid-phase peptide synthesis. smolecule.com It provides exceptional stability against premature cleavage, preventing unwanted side reactions and allowing for the synthesis of complex peptides. smolecule.com
Protein Folding Studies Incorporation of S-tert-butyl-L-cysteine allows researchers to probe the role of specific cysteine residues in protein folding and assembly. The bulky tert-butyl group can introduce steric hindrance, affecting protein dynamics and interactions. smolecule.com
Bioconjugation As a protected cysteine derivative, it is a precursor for creating specific sites for bioconjugation after deprotection. The unique reactivity of the cysteine thiol is a primary target for site-selective modification of proteins to attach labels, drugs, or other molecules. explorationpub.com
Organic Synthesis It serves as a versatile intermediate in the synthesis of novel compounds and biologically active molecules, where controlled manipulation of the thiol group is required. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16ClNO2S B8816593 S-tert-Butyl-L-cysteine hydrochloride

Properties

Molecular Formula

C7H16ClNO2S

Molecular Weight

213.73 g/mol

IUPAC Name

2-amino-3-tert-butylsulfanylpropanoic acid;hydrochloride

InChI

InChI=1S/C7H15NO2S.ClH/c1-7(2,3)11-4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H

InChI Key

MHBMYFJKEBCMDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCC(C(=O)O)N.Cl

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Synthesis of S Tert Butyl L Cysteine Hydrochloride

Strategic Protecting Group Utilization in S-tert-Butyl-L-cysteine Hydrochloride Synthesis

The synthesis of peptides and complex organic molecules containing S-tert-Butyl-L-cysteine relies heavily on the strategic use of protecting groups. These groups temporarily mask reactive functional groups, preventing unwanted side reactions during synthesis and allowing for the selective formation of desired bonds.

During peptide synthesis, the α-amino and α-carboxylic acid groups of amino acids must be protected to control the formation of the peptide bond. For the incorporation of S-tert-Butyl-L-cysteine into a peptide chain, the amino group is typically protected with either a 9-fluorenylmethoxycarbonyl (Fmoc) or a tert-butoxycarbonyl (Boc) group.

The Fmoc group is base-labile and is the cornerstone of the most common solid-phase peptide synthesis (SPPS) strategy. Fmoc-Cys(tBu)-OH is a commercially available and widely used derivative in Fmoc-based SPPS nih.govbiosynth.com. The Fmoc group is removed by treatment with a mild base, typically piperidine, allowing for the sequential addition of amino acids to the growing peptide chain.

The Boc group , on the other hand, is acid-labile. Boc-Cys(tBu)-OH is utilized in Boc-based SPPS, where the Boc group is removed with a moderate acid, such as trifluoroacetic acid (TFA), before the next coupling step.

The carboxylic acid group is typically activated for coupling rather than protected, especially in SPPS where it is anchored to a solid support. In solution-phase synthesis, the carboxylic acid may be protected as an ester, for example, a methyl or ethyl ester, which can be removed by saponification at the end of the synthesis.

Protecting GroupAbbreviationChemical StructureCleavage ConditionPrimary Application
9-FluorenylmethoxycarbonylFmocFmoc-Base (e.g., Piperidine)α-Amino group protection in SPPS
tert-ButoxycarbonylBocBoc-Acid (e.g., TFA)α-Amino group protection in SPPS

The thiol group of cysteine is highly reactive and prone to oxidation to form disulfide bonds, as well as other side reactions. Therefore, its protection is crucial during peptide synthesis. The tert-butyl (tBu) group is a robust and widely used protecting group for the thiol side chain of cysteine.

The S-tert-butyl group is stable to the conditions of both Fmoc and Boc-based SPPS, including the repetitive basic treatment for Fmoc removal and the acidic conditions for Boc removal peptide.com. This stability allows for the synthesis of long peptide chains without premature deprotection of the cysteine thiol.

The removal of the S-tert-butyl group is typically achieved under strong acidic conditions, such as with trifluoromethanesulfonic acid (TFMSA) or mercury (II) acetate peptide.com. More recently, methods using trimethylsilylbromide (TMSBr)-thioanisole/TFA have also been reported for its cleavage peptide.com. The stability of the tBu group to standard TFA cleavage conditions used in Fmoc SPPS allows for the isolation of peptides with the cysteine residue still protected, which can be useful for subsequent site-specific modifications or controlled disulfide bond formation. However, prolonged treatment with TFA, especially in the presence of scavengers like triisopropylsilane (TIS), can lead to partial removal of the tBu group researchgate.net.

Protecting GroupAbbreviationCleavage ConditionsOrthogonality
tert-ButyltBuStrong acid (TFMSA), Mercury(II) acetate, TMSBr/thioanisole/TFAOrthogonal to Fmoc and Boc protecting groups under standard conditions.
TritylTrtMild acid (TFA)Not fully orthogonal to Boc, but can be selectively removed in the presence of more acid-stable groups.
AcetamidomethylAcmIodine, Mercury(II) acetateOrthogonal to both Fmoc and Boc strategies.

Synthesis of this compound Analogues and Derivatives for Research

S-tert-Butyl-L-cysteine serves as a precursor for the synthesis of various analogues and derivatives that are valuable tools in biochemical and pharmaceutical research. These modifications can be introduced at the amino, carboxyl, or even the sulfur atom (after deprotection) to study structure-activity relationships, develop new therapeutic agents, or create probes for biological systems.

One common derivative is N-acetyl-S-tert-butyl-L-cysteine . This compound can be synthesized by the acetylation of S-tert-butyl-L-cysteine. The acetylation of the amino group of L-cysteine can be achieved using acetic anhydride in the presence of a catalytic amount of acid uomustansiriyah.edu.iquomustansiriyah.edu.iq. This derivative is often used in studies related to the biological activity of N-acetylcysteine (NAC) and its analogues.

Another class of derivatives includes the esters of S-tert-butyl-L-cysteine , such as the methyl or ethyl ester. These can be prepared by standard esterification methods, for example, by reacting this compound with the corresponding alcohol in the presence of an acid catalyst like thionyl chloride or dry HCl gas prepchem.com. These esters are often used as intermediates in further synthetic transformations.

Furthermore, S-tert-butyl-L-cysteine can be incorporated into more complex molecules, such as in the synthesis of N-(tert-butylthiocarbamoyl)-L-cysteine ethyl ester, which has been explored for its potential in creating chiral self-assembled monolayers researchgate.net. The synthesis of such derivatives highlights the versatility of S-tert-butyl-L-cysteine as a building block in medicinal and materials chemistry.

Integration of this compound in Complex Peptide and Protein Synthesis Methodologies

This compound, primarily in its N-Fmoc or N-Boc protected form, is a key component in the synthesis of complex peptides and proteins, particularly through Solid-Phase Peptide Synthesis (SPPS) and Native Chemical Ligation (NCL).

In SPPS , Fmoc-Cys(tBu)-OH is a standard building block. Its stability to the repetitive cycles of Fmoc deprotection and coupling allows for the efficient assembly of long and complex peptide sequences nih.gov. The use of the tBu protecting group for the cysteine thiol prevents undesired side reactions during synthesis. Upon completion of the peptide chain assembly, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed. The choice of cleavage cocktail is critical, and for peptides containing S-tert-butyl cysteine, stronger acid conditions are required for its removal compared to more labile groups like trityl (Trt) sigmaaldrich.com.

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large proteins by joining two unprotected peptide fragments. One fragment contains a C-terminal thioester, and the other has an N-terminal cysteine. The S-tert-butyl protecting group plays a role in the synthesis of the peptide thioester fragments. For instance, a peptide can be synthesized with a C-terminal S-tert-butyl cysteine, which, after cleavage from the resin with the thiol group still protected, can be converted into a thioester for subsequent ligation nih.gov. The stability of the tBu group allows for the manipulation of the peptide in solution to generate the required thioester functionality without premature deprotection of other cysteine residues within the sequence. NCL has been instrumental in the synthesis of numerous proteins and has expanded the possibilities of chemical protein synthesis nih.govmdpi.comwikipedia.org.

The integration of S-tert-Butyl-L-cysteine in these advanced synthetic methodologies underscores its importance in accessing complex and functionally relevant peptides and proteins for a wide range of scientific applications.

Mechanistic Investigations of S Tert Butyl L Cysteine Hydrochloride Action in Biological Systems

Molecular Interactions with Enzymes and Proteins

S-tert-Butyl-L-cysteine hydrochloride, a derivative of the amino acid L-cysteine, is primarily recognized in biochemical research for its role as a protecting group in peptide synthesis. smolecule.comchemimpex.com The presence of the bulky tert-butyl group attached to the sulfur atom introduces significant steric hindrance, which influences its molecular interactions. smolecule.com

The tert-butyl group's considerable size sterically shields the sulfur atom, which can affect how the molecule binds to the active sites of enzymes or interacts with other proteins. smolecule.com This steric hindrance is a key feature exploited in peptide and protein folding studies. smolecule.com By incorporating S-tert-Butyl-L-cysteine into a peptide chain, researchers can investigate the role of specific cysteine residues in protein folding pathways. nih.govnih.gov The bulky group can prevent the formation of disulfide bonds at that position, allowing for controlled folding studies. smolecule.com

While the compound's interaction with various biomolecules has been explored in a general sense, specific quantitative data on its substrate specificity and binding dynamics with particular enzymes are not extensively documented in publicly available research. smolecule.com The primary focus of existing studies has been on its utility in synthesis and folding, rather than as a specific substrate for enzymatic reactions. The reactivity of the thiol group is significantly altered by the tert-butyl group, which would logically impact its ability to act as a substrate for enzymes that typically recognize L-cysteine.

Table 1: Influence of S-tert-Butyl Group on Cysteine Interactions
Interaction TypeEffect of S-tert-Butyl GroupPrimary Application in Research
Disulfide Bond FormationInhibited due to steric hindranceControlled protein folding studies
Enzyme Active Site BindingPotentially reduced affinity for cysteine-specific enzymesUsed as a protected amino acid in peptide synthesis
Protein-Protein InteractionsCan be used to probe the role of specific cysteine residuesInvestigating protein structure and assembly

There is limited specific research on this compound as an enzyme inhibitor. However, based on the structure of the molecule, some inferences can be drawn. The bulky tert-butyl group could potentially act as a competitive inhibitor for enzymes that have a binding site for cysteine or other small amino acids, by physically blocking the active site. Alternatively, it could act as a non-competitive inhibitor by binding to an allosteric site and inducing a conformational change in the enzyme.

Studies on other cysteine derivatives have shown inhibitory effects on certain enzymes. For instance, L-cysteine has been reported to inhibit peroxidase. jneurosci.org The modification of the thiol group in this compound would likely alter such inhibitory activity. The stable carbon-sulfur bond makes it less likely to participate in redox reactions that are often involved in the catalytic cycles of enzymes susceptible to inhibition by free thiols. smolecule.com

Role in Cellular Redox Homeostasis Research

The role of this compound in cellular redox homeostasis is an area of interest due to the central role of cysteine in antioxidant systems. smolecule.com

The antioxidant properties of this compound are attributed to its cysteine backbone. smolecule.com Cysteine itself is a potent antioxidant and a precursor to glutathione (B108866), a major cellular antioxidant. smolecule.comnih.gov The mechanism of action is thought to involve the scavenging of free radicals, although the presence of the tert-butyl group would modulate this activity compared to free L-cysteine. smolecule.com Upon potential metabolic removal of the tert-butyl group, it could serve as a source of cysteine, thereby contributing to the cellular antioxidant pool. smolecule.com

A study on a different cysteine derivative, N-Boc-L-cysteine methyl ester, in combination with an Sm-cluster, demonstrated significant antioxidant activity by inhibiting the oxidation of aromatic aldehyde flavor compounds and showing dose-dependent DPPH radical scavenging activity. nih.gov While this is a different compound, it highlights the potential for modified cysteine derivatives to act as effective antioxidants.

This compound has the capacity to interact with reactive oxygen species (ROS), which is a key aspect of its potential antioxidant function. smolecule.com The thiol group of cysteine is highly reactive towards ROS. nih.gov The tert-butyl group, while sterically hindering, does not completely prevent the sulfur atom from participating in redox reactions. smolecule.com

The interaction with ROS likely involves the transfer of a hydrogen atom from the sulfur atom (once the tert-butyl group is removed) or direct reaction with the sulfur atom, leading to the neutralization of the reactive species. mdpi.com The specific pathways through which this compound interacts with ROS and the downstream effects on cellular signaling pathways related to oxidative stress have not been extensively elucidated in non-clinical models.

Exploration of its Influence on Cellular Signaling Pathways in Non-Clinical Models

Direct research on the influence of this compound on cellular signaling pathways is not well-documented. However, studies on related S-alkyl-cysteine derivatives provide some insights into potential areas of interaction.

For example, S-allyl cysteine (SAC), a component of garlic, has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.net Nrf2 is a key transcription factor that regulates the expression of antioxidant and detoxification genes. nih.govnih.gov SAC was found to increase the nuclear translocation of Nrf2 and activate the Nrf2/HO-1 signaling pathway in tert-butyl hydroperoxide-treated chondrocytes. researchgate.net Another study showed that SAC can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation. nih.gov

While these findings are for a different S-alkyl-cysteine, they suggest that modifications to the cysteine thiol group can lead to compounds with specific effects on cellular signaling. The bulky and non-polar nature of the tert-butyl group in this compound would likely lead to different interactions with signaling proteins compared to the smaller and more reactive allyl group in SAC. Further research is needed to determine if this compound has any significant influence on these or other cellular signaling pathways.

Table 2: Investigated Signaling Pathways for a Related Compound (S-allyl cysteine)
Signaling PathwayObserved Effect of S-allyl cysteinePotential Relevance for this compound
Nrf2 PathwayActivation, leading to antioxidant response researchgate.netCurrently unknown; requires specific investigation
NF-κB PathwayInhibition, leading to anti-inflammatory effects nih.govCurrently unknown; requires specific investigation

Studies on its Interaction with Metal Ions and Other Biomolecules

The interaction of this compound with metal ions and other biomolecules is a nuanced area of study, primarily influenced by the presence of the S-tert-butyl protecting group. This bulky alkyl group significantly modifies the chemical properties of the cysteine thiol group, differentiating its interactive potential from that of native L-cysteine. Research in this specific area is not extensive, with much of the understanding being inferred from the behavior of other S-alkyl-cysteine derivatives and the general principles of coordination chemistry.

The primary interaction sites on this compound for metal ions are the amino and carboxyl groups of the amino acid backbone. Unlike L-cysteine, where the thiol group is a primary site for metal chelation, the thioether linkage in this compound makes the sulfur atom a much weaker ligand for most metal ions. The bulky tert-butyl group also introduces significant steric hindrance, which can prevent the close approach of metal ions to the sulfur atom.

While specific stability constants for metal complexes of this compound are not extensively documented in the literature, it is understood that it can form complexes with various metal ions, potentially influencing their bioavailability and activity. smolecule.com The nature of these interactions is largely electrostatic, involving the carboxylate and amino groups.

In the context of biomolecular interactions, this compound is primarily recognized for its role as a protected amino acid in peptide synthesis. smolecule.com The tert-butyl group prevents the unwanted oxidation of the thiol group and its participation in disulfide bond formation during peptide chain elongation. smolecule.com

However, when incorporated into peptides or proteins, the S-tert-butylated cysteine residue can influence the local environment and interactions of the polypeptide chain. The bulky, hydrophobic tert-butyl group can affect protein folding pathways and protein-protein interactions through steric effects. smolecule.com Researchers have utilized this property to study the role of specific cysteine residues in protein structure and function by strategically incorporating S-tert-Butyl-L-cysteine and then selectively removing the protecting group to expose the reactive thiol at a desired stage. smolecule.com

As a derivative of cysteine, this compound is also considered to have antioxidant properties, allowing it to interact with reactive oxygen species and potentially mitigate oxidative damage in cellular environments. smolecule.com The mechanism of this antioxidant activity is likely related to the ability of the sulfur atom to be oxidized, although it is less reactive than the free thiol in cysteine.

Detailed studies involving techniques such as mass spectrometry to identify specific adducts of this compound with biomolecules are not widely available. The primary role of this compound remains as a synthetic tool, and thus, its direct biological interactions as a standalone molecule have been less of a research focus compared to its parent compound, L-cysteine.

The following table summarizes the potential interactions of this compound based on its structural features and the general behavior of related compounds.

Interacting SpeciesPotential Interaction Sites on this compoundNature of InteractionExpected Strength
Metal IonsCarboxyl group, Amino groupCoordination, ElectrostaticModerate
Proteins/PeptidesIncorporation into peptide chainSteric hindrance by tert-butyl groupDependent on context
Reactive Oxygen SpeciesSulfur atomRedoxModerate

It is important to note that the data in this table is predictive and based on general chemical principles, as specific experimental data for this compound is limited.

Biochemical and Biological Research Applications of S Tert Butyl L Cysteine Hydrochloride in Model Systems

Application in Protein Folding and Assembly Studies

The study of protein folding and assembly is crucial for understanding protein function and the molecular basis of diseases associated with protein misfolding. S-tert-Butyl-L-cysteine hydrochloride has been utilized in this field to investigate the role of cysteine residues and disulfide bonds in these intricate processes. smolecule.com

The incorporation of S-tert-butyl-L-cysteine into a polypeptide chain introduces a bulky tert-butyl group at the position of a native cysteine residue. This modification can be strategically employed to create steric hindrance, thereby altering protein-protein interactions and influencing the folding pathways of the protein. smolecule.com By observing how this intentional disruption affects the folding process and the final protein conformation, researchers can gain insights into the specific roles that cysteine residues play in guiding the protein to its native three-dimensional structure.

Furthermore, the S-tert-butyl group is a removable protecting group. This feature allows for controlled experiments where the protecting group can be cleaved under specific conditions to generate a free thiol group at a precise moment in the folding process. smolecule.com This temporal control enables the study of the kinetics and dynamics of disulfide bond formation and its impact on protein folding and assembly.

Table 1: Applications of this compound in Protein Folding Studies

Research Application Experimental Approach Information Gained
Investigating Folding Pathways Site-specific incorporation of S-tert-butyl-L-cysteine to introduce steric hindrance. Elucidation of the role of specific cysteine residues in guiding protein folding and assembly. smolecule.com
Studying Disulfide Bond Formation Controlled removal of the tert-butyl protecting group to initiate disulfide bond formation at a specific time point. Insights into the kinetics and dynamics of disulfide bond formation and its influence on protein stability and conformation. smolecule.com
Probing Protein-Protein Interactions Introduction of the bulky tert-butyl group to disrupt or alter interaction interfaces. Identification of critical residues and domains involved in protein complex formation. smolecule.com

Utilization as a Building Block in Peptide Synthesis for Structural and Functional Investigations

In the realm of peptide synthesis, this compound is a widely used building block, primarily for the protection of the highly reactive thiol group of cysteine. smolecule.comchemimpex.com The tert-butyl group serves as an effective protecting group, preventing unwanted side reactions such as oxidation and alkylation of the thiol group during the stepwise assembly of the peptide chain. rsc.org

The stability of the S-tert-butyl group under various reaction conditions used in both solid-phase and solution-phase peptide synthesis makes it a reliable choice for chemists. rsc.org This stability allows for the incorporation of cysteine residues into complex peptide sequences without compromising the integrity of the thiol functionality. Once the peptide synthesis is complete, the tert-butyl group can be selectively removed to yield the native cysteine residue, which can then participate in the formation of disulfide bridges, crucial for the structure and function of many peptides and proteins. smolecule.com

This strategy of protection and deprotection is instrumental in the synthesis of peptides for structural and functional studies. By controlling the formation of disulfide bonds, researchers can investigate their role in peptide conformation, stability, and biological activity.

Table 2: Use of this compound in Peptide Synthesis

Feature Description Significance in Research
Thiol Protection The tert-butyl group effectively masks the reactive thiol group of cysteine. Prevents unwanted side reactions during peptide synthesis, ensuring the desired peptide sequence is obtained with high fidelity. smolecule.comrsc.org
Chemical Stability The S-tert-butyl ether is stable to a wide range of reagents and conditions used in peptide synthesis. Allows for the synthesis of complex peptides containing multiple cysteine residues. rsc.org
Selective Deprotection The tert-butyl group can be removed under specific acidic conditions that do not affect other protecting groups. Enables the controlled and regioselective formation of disulfide bonds, which is critical for studying the structure-function relationships of peptides. smolecule.com

Investigations into Amino Acid Metabolism and Transport Mechanisms in In Vitro Models

While direct studies on the metabolism and transport of this compound are not extensively documented, its utility in this area of research can be inferred from its chemical nature as a protected form of L-cysteine. L-cysteine is a pivotal amino acid in cellular metabolism, serving as a precursor for the synthesis of glutathione (B108866), a major intracellular antioxidant. nih.gov

In in vitro models, this compound can be used as a stable source for the controlled delivery of L-cysteine into cells. Once transported into the cell, intracellular enzymes can potentially cleave the S-tert-butyl group, releasing L-cysteine and making it available for metabolic pathways. This approach allows researchers to bypass the complexities of extracellular cysteine stability and transport, enabling a more focused investigation of intracellular cysteine metabolism and its downstream effects.

By modulating the intracellular concentration of L-cysteine through the application of its S-tert-butyl derivative, scientists can study its impact on glutathione synthesis, redox balance, and other metabolic processes. nih.gov Furthermore, this compound can be used to probe the specificity of amino acid transporters. By comparing the uptake of this compound with that of L-cysteine and other amino acids, researchers can gain insights into the structural requirements and substrate preferences of different transporter systems. nih.govresearchgate.net

Modulation of Cellular Processes for Research Purposes

The ability to influence cellular processes is a key aspect of biochemical research. This compound can be employed to modulate cellular activities, primarily through its connection to L-cysteine and the cellular redox environment. chemimpex.com

As a precursor to L-cysteine, this compound can indirectly influence a variety of cellular processes that are dependent on cysteine availability. For instance, by increasing the intracellular pool of L-cysteine, it can enhance the synthesis of glutathione, thereby bolstering the cell's antioxidant capacity and protecting it from oxidative stress. smolecule.com This can be a valuable tool in studies investigating the role of oxidative stress in various physiological and pathological conditions.

Moreover, the incorporation of S-tert-Butyl-L-cysteine into proteins, as described in the context of protein folding, can be used to modulate the function of specific enzymes or signaling proteins. smolecule.com The presence of the bulky tert-butyl group can alter the protein's conformation and activity, allowing researchers to probe its role in cellular signaling pathways and other biological processes. chemimpex.com

Table 3: Modulation of Cellular Processes Using this compound

Cellular Process Mechanism of Modulation Research Application
Redox Homeostasis Serves as a stable precursor for intracellular L-cysteine, a key component of the antioxidant glutathione. smolecule.com Investigating the cellular response to oxidative stress and the role of the glutathione system in cytoprotection.
Enzyme Activity Site-specific incorporation into enzymes can alter their catalytic activity through steric effects. chemimpex.com Probing the structure-function relationships of enzymes and their roles in metabolic pathways.
Protein-Protein Interactions The bulky tert-butyl group can disrupt or modify protein binding interfaces. smolecule.com Elucidating signaling pathways and the composition of protein complexes.

Development of this compound as a Biochemical Probe

A biochemical probe is a molecule used to study the properties of other molecules or structures. This compound, with its unique combination of a cysteine backbone and a removable bulky protecting group, is well-suited for development as a biochemical probe. smolecule.com

Its primary application as a probe lies in the investigation of the local environment within a protein. By incorporating S-tert-Butyl-L-cysteine at a specific site, the bulky tert-butyl group can be used to probe the steric constraints of that particular region of the protein. smolecule.com Changes in protein function or stability upon incorporation of this modified amino acid can provide valuable information about the structural requirements of that site.

Furthermore, the ability to selectively deprotect the thiol group allows for its use in proximity-based labeling experiments. For example, after incorporating S-tert-Butyl-L-cysteine into a protein of interest and removing the protecting group, the now-free thiol can be reacted with a reporter molecule, such as a fluorescent dye or a cross-linking agent. This allows for the specific labeling of that protein or the identification of its interaction partners.

Advanced Analytical and Spectroscopic Techniques for S Tert Butyl L Cysteine Hydrochloride Research

Chromatographic Methods for the Analysis of S-substituted Cysteine Derivatives

Chromatography is a cornerstone for the separation and quantification of S-substituted cysteine derivatives from various matrices. The choice between liquid and gas chromatography typically depends on the volatility and thermal stability of the analyte and its derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of S-substituted cysteine derivatives due to its versatility and applicability to non-volatile and thermally labile compounds. nih.govcapes.gov.br Method development often focuses on reversed-phase (RP) chromatography, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. insights.bio

A significant challenge in the HPLC analysis of cysteine and its derivatives is their lack of a strong UV chromophore. longdom.org To overcome this, pre-column or post-column derivatization is commonly employed to attach a UV-active or fluorescent tag to the molecule. researchgate.net Common derivatizing agents include dansyl chloride, o-phthaldialdehyde (OPA) with a thiol, and 9-fluorenylmethyl chloroformate (FMOC-Cl). nih.govlongdom.orgresearchgate.net

Method validation is a critical step to ensure the reliability of the analytical data. insights.bio According to International Conference on Harmonisation (ICH) guidelines, validation involves demonstrating the method's specificity, linearity, sensitivity, accuracy, and precision. insights.bio A validated HPLC method can accurately quantify S-substituted cysteine derivatives in complex samples like biological fluids or pharmaceutical formulations. longdom.orgakjournals.com

Below is an interactive table summarizing various HPLC methods used for the analysis of cysteine derivatives.

Interactive Table: HPLC Methods for Cysteine Derivative Analysis

Derivatizing Agent Column Mobile Phase Composition Detection Application
Dansyl Chloride Eclipce XDB C18 Acetonitrile and 10mm Ammonium Acetate buffer (pH 6.3) UV (222 nm) Separation of L-Cysteine and L-Cystine in the presence of other amino acids. researchgate.netajpaonline.com
FMOC-Cl Not Specified Acetonitrile and 0.1% Trifluoroacetic Acid in water UV (265 nm) Quantification of Cysteine Hydrochloride Monohydrate. longdom.org
2-chloro-1-methylquinolinium tetrafluoroborate Aeris PEPTIDE XB-C18 Not specified UV (355 nm) Simultaneous determination of cysteine and cysteinylglycine (B43971) in plasma and urine. akjournals.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and sensitivity for the analysis of volatile compounds. Since amino acids like S-tert-Butyl-L-cysteine are non-volatile, a crucial step for their analysis by GC-MS is derivatization. sigmaaldrich.com This process converts the polar functional groups (amino, carboxyl, and thiol) into nonpolar, volatile moieties. sigmaaldrich.com

A common and effective derivatization strategy is silylation, often using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comsigmaaldrich.com These TBDMS derivatives are more stable and less sensitive to moisture than their trimethylsilyl (B98337) (TMS) counterparts. sigmaaldrich.comsigmaaldrich.com The derivatization replaces active hydrogens on the amine, carboxyl, and thiol groups, increasing the molecule's volatility for GC analysis. sigmaaldrich.com

The mass spectrometer detects the derivatized molecules as they elute from the GC column. Electron impact (EI) ionization of TBDMS-derivatized amino acids produces a characteristic fragmentation pattern. A prominent fragment ion corresponds to the loss of a tert-butyl group ([M-57]⁺), which is a signature for this type of derivative and is highly useful for identification. sigmaaldrich.comnih.gov This technique has been successfully applied to quantify various S-alk(en)yl-L-cysteine sulfoxides after their conversion to TBDMS derivatives. acs.orgnih.gov

Interactive Table: GC-MS Parameters for S-Substituted Cysteine Analysis

Analyte Class Derivatizing Agent Derivative Type Key Mass Fragment Application
S-alk(en)yl-L-cysteine sulfoxides MTBSTFA tert-butyldimethylsilyl (TBDMS) [M-57]⁺ (loss of tert-butyl group) Quantification in food materials like onion. acs.orgnih.gov
General Amino Acids MTBSTFA tert-butyldimethylsilyl (TBDMS) [M-57]⁺, [M-15]⁺, [M-85]⁺ Separation and quantitation of amino acids in protein hydrolyzates. sigmaaldrich.comnih.gov
Cysteine in Plasma Dithiothreitol (reducing agent), then MTBSTFA tert-butyldimethylsilyl (TBDMS) Not specified Measurement of transsulphuration using stable isotopes. nih.gov

Spectroscopic Characterization in Complex Biological Matrices

Spectroscopic methods are indispensable for obtaining detailed structural information and for studying the behavior of molecules like S-tert-Butyl-L-cysteine hydrochloride within complex biological environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise three-dimensional structure of molecules in solution. semanticscholar.orgethernet.edu.et For this compound, ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. The chemical shifts, coupling constants, and signal integrations allow for the unambiguous assignment of the molecular structure.

In more complex applications, NMR is used to study molecular interactions and reaction mechanisms. For instance, the tert-butyl group itself can serve as a sensitive probe in NMR studies of large macromolecular complexes. nih.gov Its nine equivalent protons give rise to a sharp, intense singlet in the ¹H NMR spectrum, which can be easily monitored for changes upon binding to a protein or other biomolecule. nih.gov Furthermore, NMR can be used to monitor the chemical reactivity of cysteine derivatives directly. Studies have utilized ¹H NMR to observe the formation of a covalent S-C bond between the thiol group of cysteine and inhibitor molecules, providing a direct correlation between chemical reactivity and biological activity. nih.gov

Mass Spectrometry (MS) for Metabolite Profiling and Molecular Interaction Studies

Mass spectrometry (MS) is a highly sensitive technique central to the field of metabolomics, which involves the comprehensive profiling of small molecules in a biological system. nih.gov To study the metabolism of this compound, a typical workflow involves extracting metabolites from a biological sample (e.g., cells or plasma), separating them using LC or capillary electrophoresis (CE), and analyzing them with a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument. nih.govdoe.gov

A powerful strategy for tracing metabolic pathways is the use of stable-isotope labeling. nih.gov For example, cells can be cultured with this compound synthesized with ¹³C or ¹⁵N isotopes. By tracking the incorporation of these heavy isotopes into downstream metabolites using MS, it is possible to map the metabolic fate of the compound with high precision. nih.gov This approach was effectively used to identify novel metabolites of L-cysteine in the parasite Entamoeba histolytica, where [U-¹³C₃, ¹⁵N]L-cysteine was metabolized into various thiazolidine-4-carboxylic acid derivatives. nih.gov

Beyond metabolite profiling, MS can also be used to study non-covalent molecular interactions. Techniques like electrospray ionization (ESI) can transfer intact protein-ligand complexes from solution into the gas phase, allowing the mass spectrometer to detect the complex and determine the stoichiometry and affinity of the interaction.

X-ray Crystallographic Studies of this compound Complexes

Similarly, the crystal structure of S-(4-carboxybutyl)-L-cysteine reveals that the molecule exists as a zwitterion with extensive conventional hydrogen bonding involving all heteroatoms, forming a complex network. researchgate.net These studies highlight how X-ray crystallography can reveal the subtle interplay of intramolecular and intermolecular forces that dictate the solid-state conformation of S-substituted cysteine derivatives. Such information is crucial for understanding molecular recognition and for the rational design of new materials and therapeutic agents.

Interactive Table: Crystallographic Data for a Protected L-Cysteine Derivative

Parameter Value
Compound Name tert-butyl Nα-tert-butoxycarbonyl-L-(S-trityl)cysteinate nih.gov
Molecular Formula C₃₁H₃₇NO₄S nih.gov
Main Chain Conformation Extended, nearly all-trans C5 nih.gov
Intramolecular H-Bond N-H···O=C nih.gov

Future Directions and Emerging Avenues in S Tert Butyl L Cysteine Hydrochloride Research

Advanced Computational Chemistry and Molecular Modeling for Mechanistic Insights

The application of advanced computational chemistry and molecular modeling offers a powerful lens through which to gain unprecedented mechanistic insights into the behavior of S-tert-Butyl-L-cysteine hydrochloride at the atomic level. While direct computational studies on this specific molecule are not extensively documented, the methodologies applied to similar cysteine-containing peptides and molecules provide a clear roadmap for future investigations.

Molecular dynamics (MD) simulations, for instance, can be employed to study the conformational dynamics of peptides and proteins where this compound is incorporated. nih.gov These simulations can reveal how the bulky tert-butyl group influences peptide folding, stability, and interactions with other molecules. By calculating parameters such as the radius of gyration and root mean square deviation (RMSD) from a starting structure, researchers can assess the stability of different conformations. nih.gov

Furthermore, quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be utilized to investigate the electronic properties of this compound. These calculations can provide insights into the molecule's reactivity, bond energies, and spectroscopic properties, helping to interpret experimental data and predict its behavior in different chemical environments.

Molecular docking studies represent another promising avenue. These computational techniques can predict the binding affinity and orientation of this compound or its derivatives within the active sites of enzymes or receptors. This in silico screening approach can accelerate the identification of potential biological targets and guide the design of novel therapeutic agents.

Computational MethodPotential Application for this compoundInsights Gained
Molecular Dynamics (MD)Simulating the behavior of peptides containing the compound.Understanding of conformational stability, folding pathways, and intermolecular interactions.
Density Functional Theory (DFT)Calculating electronic structure and properties.Mechanistic insights into reactivity, reaction pathways, and spectroscopic characteristics.
Molecular DockingPredicting binding modes with biological macromolecules.Identification of potential protein targets and guidance for drug design.

Integration with Proteomics and Metabolomics Approaches in Research

The integration of "omics" technologies, particularly proteomics and metabolomics, stands to revolutionize our understanding of the cellular and systemic effects of this compound. These approaches allow for a global, unbiased analysis of changes in protein and metabolite profiles in response to the compound.

Proteomics , the large-scale study of proteins, can be used to identify the cellular targets of this compound and to understand its impact on cellular pathways. A technique known as chemical proteomics, which utilizes chemical probes to capture and identify protein targets, could be adapted for this compound. nih.govnih.gov For instance, a derivative of this compound could be synthesized with a tag that allows for its covalent attachment to interacting proteins, which can then be identified by mass spectrometry. Quantitative proteomics methods can further reveal changes in the abundance of specific proteins in cells treated with the compound, providing clues about its mechanism of action. nih.gov

Metabolomics , the comprehensive analysis of small molecules (metabolites) within a biological system, can provide a snapshot of the metabolic state of cells or organisms following exposure to this compound. rsc.orgnih.gov Metabolic flux analysis, a powerful technique that measures the rates of metabolic reactions, could be employed to understand how the compound alters cellular metabolism. rsc.orgnih.govnih.gov For example, by using stable isotope-labeled precursors, researchers can trace the metabolic fate of the cysteine moiety of the molecule and determine its influence on pathways such as glutathione (B108866) synthesis.

Omics ApproachResearch ApplicationPotential Findings
Chemical ProteomicsIdentification of direct protein binding partners.Elucidation of molecular targets and mechanisms of action.
Quantitative ProteomicsAnalysis of changes in protein expression profiles.Understanding of affected cellular pathways and biological processes.
MetabolomicsProfiling of cellular metabolite changes.Insight into the impact on cellular metabolism and biochemical pathways.
Metabolic Flux AnalysisMeasurement of the rates of metabolic reactions.Detailed understanding of the perturbation of metabolic networks.

Novel Synthetic Routes for Enhanced Scalability in Research Settings

The availability of this compound in sufficient quantities and high purity is crucial for its extensive investigation. While established synthetic methods exist, the development of novel and more efficient synthetic routes is a key area for future research, particularly for enhancing scalability in research settings.

Current synthesis often involves the direct alkylation of L-cysteine with a tert-butyl source. smolecule.com Future research could focus on chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis. For instance, enzymes like cysteine synthases could potentially be engineered to accept modified substrates, offering a greener and more efficient route to S-tert-Butyl-L-cysteine and its derivatives. nih.govnih.gov

The application of flow chemistry presents another exciting opportunity for the scalable synthesis of this compound. nih.govpentelutelabmit.com Continuous flow reactors offer advantages such as improved heat and mass transfer, precise control over reaction parameters, and the potential for automation, leading to higher yields, purity, and reproducibility. This technology could be particularly beneficial for the multi-step synthesis of complex derivatives of the parent compound.

Furthermore, the development of novel protecting group strategies for the amino and carboxyl functions of L-cysteine could streamline the synthesis of this compound and facilitate its incorporation into peptides. The ideal protecting groups would be stable under the conditions of S-tert-butylation and easily removable under mild conditions.

Exploration of Undiscovered Biochemical Roles in Advanced In Vitro and Ex Vivo Model Systems

Moving beyond traditional 2D cell cultures, the use of advanced in vitro and ex vivo model systems will be instrumental in uncovering the undiscovered biochemical roles of this compound. These models more accurately mimic the complex microenvironment of tissues and organs, providing more physiologically relevant data.

3D cell cultures , such as spheroids and organoids, offer a more realistic representation of tissue architecture and cell-cell interactions. Investigating the effects of this compound in these models could reveal novel activities that are not apparent in monolayer cultures. For example, its impact on cell differentiation, tissue morphogenesis, and drug resistance could be explored in cancer spheroids or organoids derived from various tissues.

Organ-on-a-chip technology, which involves creating microfluidic devices that recapitulate the key functions of human organs, provides a powerful platform for studying the compound's effects in a dynamic and controlled environment. nih.govnih.govmdpi.comresearchgate.netfrontiersin.org For instance, a "liver-on-a-chip" model could be used to investigate the metabolism of this compound and its potential hepatotoxicity, while a "gut-on-a-chip" could be used to study its absorption and effects on the intestinal epithelium.

High-throughput screening (HTS) of this compound and its derivatives against a wide range of biological targets in these advanced models could lead to the discovery of new biochemical functions and therapeutic applications. nih.govnuvisan.comnih.gov

Model SystemResearch FocusPotential Discoveries
3D Spheroids/OrganoidsEffects on complex cellular structures.Novel roles in cell differentiation, tissue organization, and disease progression.
Organ-on-a-ChipInvestigation of organ-specific effects and metabolism.Understanding of pharmacokinetic and pharmacodynamic properties in a human-relevant context.
High-Throughput ScreeningBroad-based screening against diverse biological targets.Identification of new biochemical activities and potential therapeutic leads.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing S-tert-Butyl-L-cysteine hydrochloride, and how should data interpretation address structural ambiguity?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the tert-butyl group's presence and cysteine backbone. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection at 210 nm is recommended. Infrared (IR) spectroscopy can validate the thioether bond (S–C) at ~650–700 cm⁻¹. Cross-reference data with known analogs (e.g., L-cysteine derivatives) to resolve ambiguities in stereochemistry or substituent positioning .
TechniqueKey Peaks/FeaturesPurpose
¹H NMRδ 1.3–1.4 (s, 9H, tert-butyl)Confirm tert-butyl group
HPLCRetention time vs. standardPurity assessment

Q. How should researchers design a synthesis protocol for this compound to minimize byproducts?

  • Methodological Answer : Optimize reaction conditions using L-cysteine as the starting material. Protect the amino group with Boc (tert-butoxycarbonyl) before introducing the tert-butylthio group via nucleophilic substitution. Use anhydrous solvents (e.g., DMF) and inert atmospheres to prevent oxidation. Monitor reaction progress with thin-layer chromatography (TLC) and isolate the hydrochloride salt via recrystallization from ethanol/water mixtures. Include mass spectrometry (MS) to verify molecular ion peaks (e.g., [M+H⁺] at m/z 229.1 for the free base) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in purity data for this compound across different batches or suppliers?

  • Methodological Answer : Perform batch-to-batch comparisons using orthogonal methods:

  • HPLC-UV/MS : Quantify impurities (e.g., unreacted L-cysteine or tert-butyl disulfides).
  • Elemental Analysis : Verify C, H, N, S, and Cl content against theoretical values (C₇H₁₅NO₂S·HCl: C 36.28%, H 6.93%).
  • Thermogravimetric Analysis (TGA) : Assess hygroscopicity, which may affect reported purity.
    Document variability in synthesis protocols (e.g., reaction time, purification steps) and cite peer-reviewed characterization data to validate claims .

Q. What strategies are effective for studying the compound’s stability under physiological conditions for drug delivery applications?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH-Dependent Degradation : Incubate in buffers (pH 1–9) at 37°C and analyze degradation products via LC-MS.
  • Oxidative Stress Testing : Expose to H₂O₂ or glutathione to simulate intracellular redox environments.
  • Kinetic Modeling : Calculate half-life (t₁/₂) and activation energy (Eₐ) using Arrhenius plots.
    Compare results to structurally similar thioethers (e.g., S-methyl-L-cysteine) to identify stability trends .

Q. How should researchers integrate this compound into enzyme inhibition studies while controlling for stereochemical interference?

  • Methodological Answer :

  • Enzyme Assays : Use enantiomerically pure compound (≥98% ee, verified by chiral HPLC) to avoid confounding results from D-isomers.
  • Docking Simulations : Model interactions with target enzymes (e.g., cysteine proteases) using software like AutoDock Vina, focusing on the tert-butyl group’s steric effects.
  • Competitive Inhibition Controls : Include L-cysteine or tert-butylthiol as negative/positive controls .

Data Contradiction and Reproducibility

Q. What steps are critical when reproducing literature-reported synthetic yields of this compound?

  • Methodological Answer :

  • Reagent Quality : Ensure L-cysteine is freshly dried to avoid hydration-induced yield loss.
  • Temperature Control : Maintain reaction at 0–5°C during tert-butyl bromide addition to prevent racemization.
  • Yield Calculation : Report isolated yields (not theoretical) and provide detailed NMR integration values for purity-adjusted yields. Cross-validate with independent labs using shared protocols .

Ethical and Documentation Standards

Q. How should researchers document experimental procedures for regulatory compliance in preclinical studies?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Detailed Synthesis : Include molar ratios, solvent volumes, and purification steps.
  • Characterization Data : Provide NMR spectra (with integration), HPLC chromatograms, and MS traces in supplementary files.
  • Ethical Declarations : Disclose animal or human tissue use per Section B.1.1 of the Stockholm Convention questionnaire if applicable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.